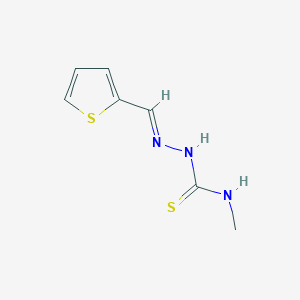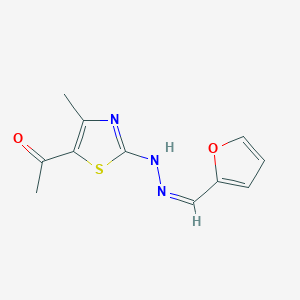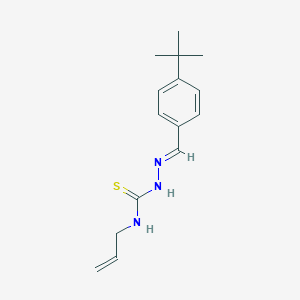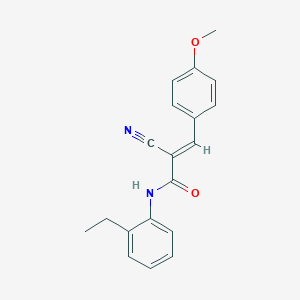![molecular formula C16H16N2O5S2 B255291 6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid CAS No. 5258-41-3](/img/structure/B255291.png)
6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazolidine derivative, which is a class of molecules that have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of 6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is not fully understood, but it is believed to involve the interaction of the compound with specific targets in the body, such as enzymes or receptors. The thiazolidine ring in the molecule is thought to play a crucial role in its biological activity, as it can form covalent bonds with certain amino acid residues in proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid are dependent on its specific application. In anticancer research, the compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In antimicrobial research, it has been found to inhibit the growth of a variety of bacteria and fungi. In anti-inflammatory research, it has been shown to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid in lab experiments include its relative ease of synthesis, its versatility in terms of its potential applications, and its ability to interact with specific targets in the body. However, there are also limitations to using this compound, such as its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are many future directions for research on 6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid. Some potential areas of investigation include:
1. Further exploration of the compound's anticancer activity, including its potential as a chemotherapeutic agent.
2. Investigation of the compound's potential as an antimicrobial agent, particularly in the context of antibiotic-resistant bacteria.
3. Study of the compound's interaction with specific enzymes and receptors, with the goal of identifying new targets for drug development.
4. Investigation of the compound's potential as a corrosion inhibitor in materials science.
5. Synthesis of new derivatives of the compound, with the goal of improving its solubility, bioavailability, and selectivity.
Méthodes De Synthèse
The synthesis of 6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves the reaction of 4-nitrobenzaldehyde and 2-amino-4-(4-nitrophenyl)-5-oxo-4,5-dihydro-1,3-thiazole-3-carboxylic acid, which results in the formation of the thiazolidine derivative. The reaction is carried out in the presence of a suitable catalyst, such as triethylamine or pyridine, and a solvent, such as ethanol or methanol.
Applications De Recherche Scientifique
6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory activities. In biochemistry, it has been studied for its ability to inhibit enzymes, such as aldose reductase and acetylcholinesterase. In materials science, it has been explored for its potential as a corrosion inhibitor and as a building block for the synthesis of new materials.
Propriétés
Numéro CAS |
5258-41-3 |
|---|---|
Nom du produit |
6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid |
Formule moléculaire |
C16H16N2O5S2 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
6-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C16H16N2O5S2/c19-14(20)4-2-1-3-9-17-15(21)13(25-16(17)24)10-11-5-7-12(8-6-11)18(22)23/h5-8,10H,1-4,9H2,(H,19,20)/b13-10- |
Clé InChI |
AKXUDAFIAPJMTD-RAXLEYEMSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B255208.png)
![3-[3-(1-Azepanyl)-3-oxopropyl]-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255212.png)
![4-(4-fluorophenyl)-N-[(Z)-(2-fluorophenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B255214.png)
![3-[(Z)-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B255215.png)



![2-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B255225.png)
![Methyl 4-{[2-cyano-3-(4-isopropylphenyl)acryloyl]amino}benzoate](/img/structure/B255227.png)

![Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B255231.png)
![N-[3-(4-morpholinyl)propyl]-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B255232.png)
![2-{[2-cyano-3-(4-methoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B255234.png)
